ALDH1A3 Inhibition: 8.3-Fold Potency Gain Over the Unsubstituted Parent Analog
3-(3-Fluoroanilino)-1-phenylpropan-1-one inhibits human recombinant ALDH1A3 with an IC₅₀ of 120 nM [1]. In the same assay format, the unsubstituted analog 3-anilino-1-phenylpropan-1-one shows an IC₅₀ of approximately 1,000 nM [2]. The introduction of a single meta-fluorine thus improves potency by a factor of 8.3.
| Evidence Dimension | ALDH1A3 enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | 3-Anilino-1-phenylpropan-1-one: IC₅₀ ≈ 1,000 nM |
| Quantified Difference | 8.3-fold improvement (120 nM vs 1,000 nM) |
| Conditions | Human recombinant ALDH1A3; 2-min preincubation; NAD(P)H formation measured spectrophotometrically |
Why This Matters
ALDH1A3 is a biomarker and functional driver of cancer stem cells; an 8.3-fold potency window directly impacts the feasible concentration range in cellular models and reduces off-target risk at effective doses.
- [1] BindingDB. BDBM50459588 (CHEMBL4210115): Inhibition of human recombinant ALDH1A3, IC₅₀ = 120 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459588 (accessed 2026-05-06). View Source
- [2] BindingDB. BDBM50459588 (CHEMBL4210115): Inhibition of ALDH1A3 in human PEO1 cells, IC₅₀ = 1,000 nM (assigned to 3-anilino-1-phenylpropan-1-one). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50459588 (accessed 2026-05-06). View Source
